2-sec-Butyl-3-methoxypyrazine

Catalog No.
S666505
CAS No.
24168-70-5
M.F
C9H14N2O
M. Wt
166.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-sec-Butyl-3-methoxypyrazine

CAS Number

24168-70-5

Product Name

2-sec-Butyl-3-methoxypyrazine

IUPAC Name

2-butan-2-yl-3-methoxypyrazine

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C9H14N2O/c1-4-7(2)8-9(12-3)11-6-5-10-8/h5-7H,4H2,1-3H3

InChI Key

QMQDJVIJVPEQHE-UHFFFAOYSA-N

SMILES

CCC(C)C1=NC=CN=C1OC

Solubility

soluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

2-Methoxy-3-(1-methylpropyl)pyrazine; 2-Methoxy-3-sec-butylpyrazine; 3-sec-Butyl-2-methoxypyrazine;

Canonical SMILES

CCC(C)C1=NC=CN=C1OC

Occurrence and Formation:

  • -sec-Butyl-3-methoxypyrazine (2-SBMP) is a naturally occurring compound found in various plants and microorganisms.
  • It has been identified in Vitis vinifera grapes, specifically the Cabernet Sauvignon variety, contributing to its characteristic aroma profile [].
  • Additionally, 2-SBMP is reported to be a metabolite produced by the yeast Saccharomyces cerevisiae, commonly used in wine and beer fermentation [].

Research on Sensory Characteristics:

  • Studies have explored the role of 2-SBMP in the aroma and flavor of various food products.
  • It is described as possessing earthy and bell pepper-like aromas [, ].
  • Research suggests that 2-SBMP can contribute to the overall sensory profile of certain cheeses, such as Farmstead Cheddar, and influence consumer perception [].

Other Areas of Research:

  • Ongoing scientific research into 2-SBMP is exploring its potential applications in various fields:
    • Flavor science: Understanding the role of 2-SBMP in food flavor perception and potentially using it as a flavoring agent.
    • Agricultural science: Investigating the factors influencing 2-SBMP production in grapes and other crops.
    • Microbial physiology: Studying the metabolic pathways involved in 2-SBMP production by S. cerevisiae and other microorganisms.

Physical Description

colourless to slightly yellow liquid with a bell pepper, galbanum odou

XLogP3

1.6

Density

0.976-1.002

GHS Hazard Statements

Aggregated GHS information provided by 1523 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 11 of 1523 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 1512 of 1523 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24168-70-5

Wikipedia

2-methoxy-3-(1-methylpropyl)pyrazine

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Pyrazine, 2-methoxy-3-(1-methylpropyl)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types